molecular formula C19H23FN4O2 B5108486 (3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-[(2-methyl-1H-imidazol-5-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

(3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-[(2-methyl-1H-imidazol-5-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

Cat. No.: B5108486
M. Wt: 358.4 g/mol
InChI Key: XOQCJMODOONWJK-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-[(2-methyl-1H-imidazol-5-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a fluorophenyl group, an imidazole moiety, and a tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-[(2-methyl-1H-imidazol-5-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one Core: This step involves the cyclization of appropriate intermediates under specific conditions, such as the use of strong acids or bases, and elevated temperatures.

    Introduction of the Fluorophenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the fluorophenyl group is introduced using a suitable alkylating agent in the presence of a Lewis acid catalyst.

    Attachment of the Imidazole Moiety: The imidazole group can be introduced via a nucleophilic substitution reaction, where the imidazole ring is attached to the core structure using a suitable leaving group and base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

The compound (3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-[(2-methyl-1H-imidazol-5-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in the presence of suitable solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound (3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-[(2-methyl-1H-imidazol-5-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: It could be investigated for its pharmacological properties, such as its potential as a therapeutic agent for various diseases.

    Industry: The compound may find applications in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-[(2-methyl-1H-imidazol-5-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.

Uniqueness

The uniqueness of (3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-[(2-methyl-1H-imidazol-5-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one lies in its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-[(2-methyl-1H-imidazol-5-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c1-13-21-9-16(22-13)10-23-11-17-18(12-23)26-19(25)24(17)8-2-3-14-4-6-15(20)7-5-14/h4-7,9,17-18H,2-3,8,10-12H2,1H3,(H,21,22)/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQCJMODOONWJK-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)CN2CC3C(C2)OC(=O)N3CCCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(N1)CN2C[C@H]3[C@@H](C2)OC(=O)N3CCCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.